6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine
Description
6-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound featuring a fused imidazole and pyridine ring system with a trifluoromethyl (-CF₃) substituent at position 6. The imidazo[4,5-c]pyridine scaffold is notable for its electron-deficient aromatic system, which enhances metabolic stability and facilitates interactions with biological targets such as enzymes and receptors . The trifluoromethyl group contributes to increased lipophilicity, metabolic resistance, and electronic effects that modulate binding affinity . This compound is of interest in medicinal chemistry, particularly for antiviral and central nervous system (CNS) drug development.
Properties
IUPAC Name |
6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-1-4-5(2-11-6)13-3-12-4/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOPILMNPKKKJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1C(F)(F)F)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Conditions:
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Fluorination Step : SF gas is employed under anhydrous conditions at 100°C for 24 hours.
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Dehydrogenation : SeO in dioxane at reflux (101°C) for 6 hours.
Limitations :
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SF is highly toxic and requires specialized handling.
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Moderate yields due to competing side reactions during fluorination.
Alternative Pathways via Reductive Cyclization
Recent advancements in reductive cyclization strategies, though primarily applied to imidazo[4,5-b]pyridines, offer insights into adaptable methodologies. For instance, Kumar et al. (2018) demonstrated that Zn/HCl-mediated reduction of nitro groups in 2-chloro-3-nitropyridine derivatives facilitates the formation of diamine intermediates. While their work focused on imidazo[4,5-b]pyridines, analogous substrates such as 3-amino-2-chloro-6-(trifluoromethyl)pyridine could undergo similar reductive cyclization with aldehydes to yield the target compound.
Proposed Adaptation:
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Nitro Reduction : Zn dust and HCl in HO-IPA (1:1) at 80°C.
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Cyclization : Reaction with trifluoroacetaldehyde at 85°C for 10 hours.
Advantages :
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Avoids hazardous SF.
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Utilizes commercially available starting materials.
Ritter-Type Reactions and Modern Catalysis
A 2024 study by Tanaka et al. introduced a Ritter-type reaction for synthesizing imidazo[1,5-a]pyridines using Bi(OTf) and p-TsOH. Although targeting a different regioisomer, this method highlights the potential of nitrile-mediated cyclization. For this compound, benzylic alcohols bearing trifluoromethyl groups could generate carbocation intermediates, which undergo nucleophilic attack by pyridine-derived nitriles (Figure 1).
Optimization Opportunities :
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Replace benzylic alcohols with 6-(trifluoromethyl)pyridine alcohols.
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Screen Brønsted acids (e.g., p-TsOH) to enhance cyclization efficiency.
Oxime-Mediated Trifluoromethylation
A 2023 gram-scale synthesis of 2-trifluoromethyl benzoxazoles by Li et al. provides a template for introducing trifluoromethyl groups via oxime intermediates. By substituting 5-bromo-6-methylpyridine-2,3-diamine with 3-amino-6-(trifluoromethyl)pyridine-2-amine, the reaction with 2,2,2-trifluoroacetaldehyde O-(4'-cyanophenyl)oxime in methanol/pyridine could yield the target compound.
Procedure Highlights:
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Solvent : Methanol or toluene.
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Catalyst : Pyridine (1.5 equiv) at 60–70°C.
Comparative Analysis of Methodologies
*Extrapolated from analogous reactions.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the imidazo[4,5-c]pyridine core.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like acetonitrile or ethanol, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted imidazo[4,5-c]pyridine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research indicates that 6-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine exhibits potential anticancer properties. It interacts with specific molecular targets, inhibiting enzymatic activity and modulating receptor functions. For instance, studies have shown that compounds derived from this scaffold can act as inhibitors of protein kinases involved in cancer progression .
2. Antimicrobial Properties
The compound has also demonstrated antimicrobial activity, making it a candidate for the development of new antibiotics. Its structural attributes contribute to enhanced binding affinities to target proteins, which may inhibit the growth of various pathogens.
3. Anti-inflammatory Effects
Patents have been filed for derivatives of this compound as anti-inflammatory agents. These compounds are being explored for their ability to reduce inflammation in various disease models, highlighting their therapeutic potential in treating inflammatory diseases .
Agrochemical Applications
Recent studies have focused on the synthesis of novel imidazo[4,5-b]pyridine derivatives that exhibit fungicidal activity against agricultural pathogens. For example, certain derivatives have shown significant antifungal efficacy comparable to established fungicides like tebuconazole, suggesting that this compound could be developed into effective agrochemicals for crop protection .
Materials Science Applications
The unique electronic properties imparted by the trifluoromethyl group make this compound suitable for applications in materials science. Its ability to undergo various chemical transformations allows for the development of advanced materials with tailored properties for electronics and photonics.
Case Studies
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomerism: Imidazo[4,5-b]pyridine vs. Imidazo[4,5-c]pyridine
The position of the fused imidazole ring significantly impacts biological activity:
- Imidazo[4,5-c]pyridine derivatives (e.g., Tegobuvir, 6-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine):
- Imidazo[4,5-b]pyridine derivatives (e.g., Compound 2 in ):
Key Difference : The 4,5-c isomer’s electronic profile favors antiviral activity, while the 4,5-b isomer’s substituent flexibility supports CNS-targeted pharmacology.
Substituent Effects on Bioactivity and Stability
Table 1: Substituent Comparison
Key Insights :
- Trifluoromethyl (-CF₃) : Enhances lipophilicity and metabolic resistance across all compounds .
- Halogen Substituents : Chloro (-Cl) and iodo (-I) groups offer distinct reactivity profiles. Chloro derivatives are common in medicinal chemistry, while iodo derivatives enable radiopharmaceutical applications .
- Complex Substituents (e.g., Tegobuvir’s bis(trifluoromethyl)phenyl): Increase target specificity but may complicate synthesis .
Biological Activity
6-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a fused bicyclic imidazo[4,5-c]pyridine framework with a trifluoromethyl group at the 6-position. This structural modification significantly influences its biological properties, particularly in terms of potency and selectivity against various biological targets.
Antimicrobial Activity
Research indicates that imidazo[4,5-c]pyridine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that modifications to the imidazo[4,5-c]pyridine scaffold can enhance activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is particularly associated with improved efficacy against resistant strains.
- Table 1: Antimicrobial Efficacy of this compound Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 0.5 µg/mL |
| 2 | S. aureus | 0.25 µg/mL |
| 3 | P. aeruginosa | 1 µg/mL |
Antiparasitic Activity
The compound has been evaluated for its antiparasitic effects, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. The introduction of the trifluoromethyl group has been shown to enhance selectivity and reduce cytotoxicity in mammalian cells while maintaining potent activity against the parasite.
- Table 2: Antiparasitic Activity Against T. brucei
| Compound | EC50 (nM) | TC50 (µM) | Selectivity Index |
|---|---|---|---|
| A | 53 | >25 | >0.47 |
| B | 136 | 575 | <0.24 |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : The compound has been identified as a potential inhibitor of various kinases involved in cell signaling pathways critical for cancer progression.
- Phospholipid Metabolism : Studies utilizing lipidomic analysis have suggested that these compounds may alter phosphoinositide metabolism, impacting cellular signaling and survival pathways in parasites.
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications to the imidazo[4,5-c]pyridine structure can significantly affect biological activity. For example:
- Trifluoromethyl Substitution : Compounds with trifluoromethyl substitutions generally showed enhanced potency compared to their non-fluorinated counterparts.
- Pyridine Variants : Alterations in the nitrogen positions within the pyridine ring influence both potency and selectivity against target organisms.
Case Studies
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Study on Antimicrobial Activity :
A recent study demonstrated that derivatives of this compound exhibited significant antibacterial activity against multi-drug resistant strains of E. coli and S. aureus, with MIC values as low as 0.25 µg/mL for certain derivatives . -
Evaluation Against T. brucei :
In vitro assays showed that specific derivatives maintained low toxicity to mammalian cells while effectively inhibiting T. brucei proliferation with EC50 values around 53 nM .
Q & A
Basic Research Question
- Salt formation : Use hydrochloride or mesylate salts to enhance aqueous solubility, as employed in preclinical candidates .
- Amorphous dispersion : Formulate with polymers (e.g., HPMCAS) to improve oral bioavailability .
- Prodrug strategies : Introduce phosphate esters or PEGylated side chains for parenteral administration .
How can researchers reconcile conflicting data between in vitro and in vivo efficacy studies?
Advanced Research Question
- Pharmacokinetic bridging : Measure free plasma concentrations relative to in vitro IC values (e.g., unbound brain concentration >10× IC for CNS targets) .
- Metabolite profiling : Identify active metabolites via LC-MS/MS, as seen in 5-HT6 ligands with favorable metabolic stability .
- Species-specific differences : Cross-test in humanized models (e.g., transgenic mice expressing human P2X7 receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
